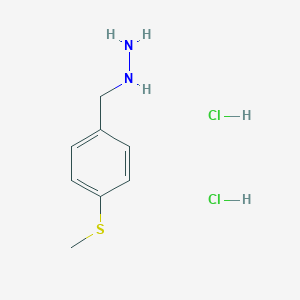

(4-Méthylsulfanylphényl)méthylhydrazine ; dihydrochlorure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2S. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a methylsulfanyl group at the 4-position and a methylhydrazine group. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Applications De Recherche Scientifique

(4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride typically involves the reaction of 4-methylsulfanylbenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then reduced to yield the desired product. The reaction conditions usually include:

Temperature: 60-80°C

Solvent: Ethanol or methanol

Catalyst: Hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of (4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form corresponding amines.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines.

Mécanisme D'action

The mechanism of action of (4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylhydrazine: A parent compound with similar structural features but lacking the methylsulfanyl group.

4-Methylphenylhydrazine: Similar to (4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride but without the sulfanyl substitution.

4-Methylsulfanylbenzaldehyde: A precursor in the synthesis of (4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride.

Uniqueness

(4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride is unique due to the presence of both the methylsulfanyl and methylhydrazine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

(4-Methylsulfanylphenyl)methylhydrazine;dihydrochloride is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and inflammatory diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H12Cl2N2S

- Molecular Weight : 239.18 g/mol

- Structure : The compound features a methylsulfanyl group attached to a phenyl ring, which is further linked to a hydrazine moiety.

The primary mechanism through which (4-Methylsulfanylphenyl)methylhydrazine exerts its biological effects involves the inhibition of the monocarboxylate transporter 4 (MCT4). MCT4 is crucial for lactic acid export from glycolytic cells, and its upregulation is often associated with poor prognosis in various cancers. By inhibiting MCT4, this compound could potentially disrupt the Warburg effect, which is a metabolic alteration seen in cancer cells that favors lactate production even in the presence of oxygen .

Anticancer Activity

Research indicates that compounds targeting MCT4 can significantly affect tumor growth and survival rates in various cancer models:

- Tumor Growth Inhibition : In xenograft models of breast cancer and glioma, silencing MCT4 has been shown to slow tumor growth .

- Angiogenesis : MCT4 expression is required for IL-8-mediated angiogenesis in breast and colon cancer models, suggesting that inhibiting this transporter may impair tumor vascularization .

Anti-inflammatory Effects

In addition to its anticancer properties, (4-Methylsulfanylphenyl)methylhydrazine may also have implications in inflammatory diseases:

- Cytokine Regulation : The compound has been shown to modulate inflammatory responses in macrophages, indicating potential use in treating inflammatory conditions such as rheumatoid arthritis .

- Glycolytic Metabolism : The role of MCT4 in the glycolytic metabolism of synovial fibroblasts highlights its relevance in joint inflammation processes .

Data Table: Summary of Biological Activities

Case Studies

Several studies have explored the pharmacological potential of compounds similar to (4-Methylsulfanylphenyl)methylhydrazine:

- Xenograft Models : In studies involving breast cancer xenografts, inhibition of MCT4 led to reduced tumor size and improved survival outcomes .

- Rheumatoid Arthritis Models : Research demonstrated that silencing MCT4 in rheumatoid arthritis models significantly reduced disease severity, suggesting therapeutic applications for inflammatory diseases .

Propriétés

IUPAC Name |

(4-methylsulfanylphenyl)methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.2ClH/c1-11-8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNPSYVRHOLPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.